molecular formula C19H15ClN4O2 B1671570 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione CAS No. 955272-06-7

2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No. B1671570
M. Wt: 366.8 g/mol
InChI Key: DNKYHHFCPXKFIY-UHFFFAOYSA-N
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Description

GKT136901 is a dual inhibitor of NADPH oxidase 1 (NOX1) and NOX4 (Kis = 160 and 165 nM, respectively). It is selective for NOX1 and NOX4 over NOX2 and xanthine oxidase (Kis = 1,530 and >30,000 nM, respectively), as well as over a panel of 18 enzymes and ion channels at 10 µM. GKT136901 (0.1, 1, and 10 µM) scavenges peroxynitrite radicals, as well as prevents the nitration and dimerization of α-synuclein, in cell-free assays. It prevents peroxynitrite-induced cell death of differentiated LUHMES cells when used at a concentration of 10 µM.
Novel NOX1/4 inhibitor, blocking tumor angiogenesis through a PPARα mediated mechanism and selective scavenging of peroxynitrite (PON)
GKT136901 is a NOX1/4 inhibitor. It acts by blocking tumor angiogenesis through a PPARα mediated mechanism and selective scavenging of peroxynitrite (PON).

Scientific Research Applications

Synthesis and Antifungal Activity

Research has been conducted on the synthesis and antifungal activity of novel polyheterocyclic compounds, including those containing fused 1,2,4-triazine moieties, derived from similar core structures. These studies often focus on creating new compounds with potential antifungal properties through various chemical reactions and testing their biological activity against different fungal strains (Ibrahim et al., 2008).

Ultrasound-Promoted Synthesis

A convenient ultrasound-promoted synthesis technique has been developed for the regioselective creation of fused polycyclic compounds, such as 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, from simple precursors. This method offers advantages in terms of reaction speed and yield, demonstrating the potential for efficient synthesis of complex heterocyclic compounds (Nikpassand et al., 2010).

Optical and Electronic Properties

Studies on the structural, optical, and electronic properties of pyrazolo pyridine derivatives have been conducted, providing insights into their potential applications in materials science, such as in the development of heterojunctions and photosensors. These investigations often involve characterizing the compounds' molecular structures, thermal stability, and optical functions to explore their suitability for various technological applications (Zedan et al., 2020).

Supramolecular Assemblies

Research into the self-assembly of chalcones and substituted diazo-β-diketones, including pyridyl derivatives, has led to the construction of supramolecular architectures. These studies highlight the role of non-covalent interactions in forming complex structures with potential applications in molecular recognition, catalysis, and materials science (Prajapati et al., 2008).

properties

IUPAC Name

2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-12-18-15(10-17(25)23(12)11-13-6-4-5-9-21-13)22-24(19(18)26)16-8-3-2-7-14(16)20/h2-10,22H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKYHHFCPXKFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=O)N1CC3=CC=CC=N3)NN(C2=O)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588686
Record name 2-(2-Chlorophenyl)-4-methyl-5-[(pyridin-2-yl)methyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

CAS RN

955272-06-7
Record name GKT-136901
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955272067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Chlorophenyl)-4-methyl-5-[(pyridin-2-yl)methyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GKT-136901
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH3KL5M2VQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

An isopropanolic solution of i-PrONa, obtained by dissolving of sodium (0.082 g, 3.57 mmol, 1 equiv) in i-PrOH (75 ml), was treated with methyl[(4E)-1-(2-chlorophenyl)-5-oxo-4-{1-[(pyridin-2-ylmethyl)amino]ethylidene}-4,5-dihydro-1H-pyrazol-3-yl]acetate (Compound of Formula (VIII) (1.42 g, 3.57 mmol, 1 equiv.). The reaction mixture was refluxed for 1 h, then cooled and neutralized to pH 7 by addition of 0.59 ml of a 20% aqueous HCl solution. 50 ml of i-PrOH were removed in vacuo and 25 ml of H2O were added before placing the flask in the fridge overnight. The white precipitate formed was filtered off, washed with water (2×5 ml), then with cyclohexane and dried in vacuo. 1.07 g of pure product 2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione was obtained. Yield 82%. 1H-NMR: (500 MHz, DMSO-d6, ppm): 2.78 (s, 3H), 5.41 (s, 2H), 5.66 (s, 1H), 7.31-7.28 (m, 1H), 7.32 (d, J=7.9 Hz, 1H), 7.50-7.47 (m, 2H), 7.60-7.56 (m, 1H), 7.66-7.64 (m, 1H), 7.79 (td, J 7.6, 1.9 Hz, 1H), 8.48 (m, 1H), 10.73 (s, br, 1H). MS (ESI+): 367.9; MS (ESI−): 365.7.
Quantity
0.082 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
( VIII )
Quantity
1.42 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Reactant of Route 2
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Reactant of Route 3
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Reactant of Route 4
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Reactant of Route 5
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Reactant of Route 6
2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Citations

For This Compound
10
Citations
AE Vendrov, KC Vendrov, A Smith, J Yuan… - Antioxidants & redox …, 2015 - liebertpub.com
Aims: Increased oxidative stress and vascular inflammation are implicated in increased cardiovascular disease (CVD) incidence with age. We and others demonstrated that NOX1/2 …
Number of citations: 191 www.liebertpub.com
B Laleu, F Gaggini, M Orchard… - Journal of medicinal …, 2010 - ACS Publications
We describe the design, synthesis, and optimization of first-in-class series of inhibitors of NADPH oxidase isoform 4 (Nox4), an enzyme implicated in several pathologies, in particular …
Number of citations: 270 pubs.acs.org
M Sedeek, G Callera, A Montezano… - American Journal …, 2010 - journals.physiology.org
Molecular mechanisms underlying renal complications of diabetes remain unclear. We tested whether renal NADPH oxidase (Nox) 4 contributes to increased reactive oxygen species (…
Number of citations: 418 journals.physiology.org
B Musset, RA Clark, TE DeCoursey, GL Petheo… - Journal of Biological …, 2012 - ASBMB
Physiological and pathological processes in spermatozoa involve the production of reactive oxygen species (ROS), but the identity of the ROS-producing enzyme system(s) remains a …
Number of citations: 171 www.jbc.org
S Schildknecht, A Weber, HR Gerding… - Current medicinal …, 2014 - ingentaconnect.com
NADPH oxidases (NOX), catalyzing the reduction of molecular oxygen to form the superoxide radical anion (•O2 -) and hydrogen peroxide (H2O2), are involved in several pathological …
Number of citations: 54 www.ingentaconnect.com
E Anvari, P Wikström, E Walum, N Welsh - Free radical research, 2015 - Taylor & Francis
In type 2 diabetes, it has been proposed that pancreatic beta-cell dysfunction is promoted by oxidative stress caused by NADPH oxidase (NOX) overactivity. Five different NOX enzymes …
Number of citations: 77 www.tandfonline.com
Y Xun, P Zhou, Y Yang, C Li, J Zhang, H Hu… - Antioxidants & Redox …, 2022 - liebertpub.com
Aims: We aimed at exploring the role of nicotinamide adenine dinucleotide phosphate oxidase subunit 4 (Nox4) in the regulation of hypercalciuria-induced renal oxidative damage and …
Number of citations: 11 www.liebertpub.com
S Miguel-Jiménez, B Pina-Beltrán… - Frontiers in Cell and …, 2021 - frontiersin.org
Reactive oxygen species (ROS) play an essential role in mammalian sperm capacitation. NADPH oxidase 5 (NOX5) has been described as the main source of ROS production in some …
Number of citations: 14 www.frontiersin.org
BY Jeong, SR Park, S Cho, SL Yu… - Journal of …, 2018 - academic.oup.com
Background Colistin (polymyxin E) is an important constituent of the polymyxin class of cationic polypeptide antibiotics. Intrarenal oxidative stress can contribute to colistin-induced …
Number of citations: 38 academic.oup.com
S Cho, SL Yu, J Kang, BY Jeong, HY Lee, CG Park… - PLoS …, 2019 - journals.plos.org
Hypoxia is an important cause of acute kidney injury (AKI) in various conditions because kidneys are one of the most susceptible organs to hypoxia. In this study, we investigated …
Number of citations: 33 journals.plos.org

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